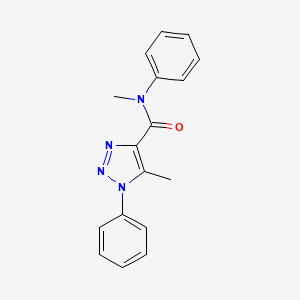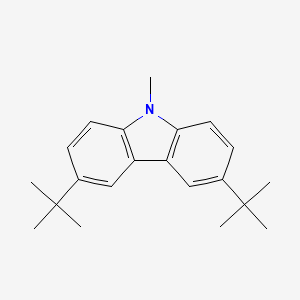![molecular formula C16H12ClFN4O2 B4621031 3-(2-chloropyridin-3-yl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4621031.png)
3-(2-chloropyridin-3-yl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to the mentioned chemical often involves multi-step reactions, including nucleophilic substitution, condensation, and cyclization processes. A typical synthesis route might start from pyridine or fluoro-phenyl derivatives, followed by the introduction of the 1,2,4-oxadiazole ring through condensation reactions. For example, the synthesis of related compounds like oxadiazole derivatives involves reacting specific precursors in the presence of suitable reagents and conditions to form the desired oxadiazole core, demonstrating the feasibility of synthesizing complex molecules through strategic chemical reactions (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by X-ray diffraction, NMR, and computational chemistry methods. These techniques help determine the precise arrangement of atoms within the molecule and the electronic properties of the oxadiazole ring, which are crucial for understanding the compound's reactivity and interaction with biological targets. Computational studies, including DFT calculations, provide insights into the electronic structure and potential non-linear optical (NLO) properties of such compounds, indicating their utility in various applications (Jayarajan et al., 2019).
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Properties
Compounds containing the 1,2,4-oxadiazole moiety, similar to the one , have been studied for their potential in treating various diseases. The antimicrobial and anticancer properties of these compounds have been a particular focus of research. For instance, derivatives of 1,2,4-oxadiazole have shown promising antimicrobial activity against a range of microorganisms. Additionally, certain oxadiazole derivatives have been identified as potent apoptosis inducers, showing significant activity against breast and colorectal cancer cell lines. This highlights their potential as anticancer agents, with the ability to induce apoptosis in tumor cells being a valuable trait for cancer therapeutics (Zhang et al., 2005).
Enzyme Inhibition for Tuberculosis Treatment
Another research avenue explores the enzyme inhibition capabilities of oxadiazole derivatives for the treatment of tuberculosis. Specifically, compounds featuring the 1,2,4-oxadiazole ring have been designed to inhibit Mycobacterium tuberculosis DNA gyrase, a critical enzyme for bacterial DNA replication. These inhibitors have shown promising results in vitro, indicating potential applications in developing new antituberculosis drugs (Jeankumar et al., 2013).
Antioxidant Activity
The antioxidant properties of certain oxadiazole derivatives have also been explored, with some compounds exhibiting potent antioxidant activities. This is significant for the development of treatments for diseases caused by oxidative stress. The ability to scavenge free radicals and protect against oxidative damage can make these compounds valuable in treating or preventing conditions such as cardiovascular diseases, neurodegenerative disorders, and cancer (Tumosienė et al., 2019).
Development of Fluorescent pH Sensors
Additionally, oxadiazole derivatives have been used to create fluorescent pH sensors. These sensors can undergo reversible changes in their emission properties in response to pH variations, making them useful tools in biological research and medical diagnostics. The development of such sensors showcases the versatility of oxadiazole derivatives beyond therapeutic applications, highlighting their potential in chemical sensing technologies (Yang et al., 2013).
Propiedades
IUPAC Name |
3-(2-chloropyridin-3-yl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O2/c17-13-12(2-1-8-19-13)14-21-16(24-22-14)15(23)20-9-7-10-3-5-11(18)6-4-10/h1-6,8H,7,9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNKVQHFUDYHJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NOC(=N2)C(=O)NCCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-[(dimethylamino)carbonyl]-2-{[(2,6-dimethyl-1-piperidinyl)carbonothioyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4620948.png)



![N-(4-{[2-(4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4620969.png)
![N-(4-ethoxyphenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea](/img/structure/B4620977.png)
![2-{[(2-fluorobenzyl)thio]acetyl}-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4620994.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide](/img/structure/B4621007.png)

![ethyl 2-({[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4621021.png)
![4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4621038.png)
![N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4621042.png)

